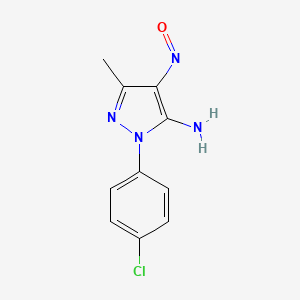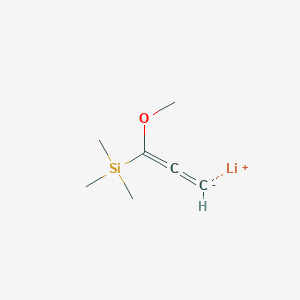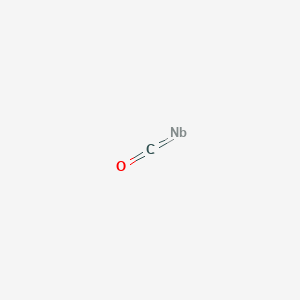
2-(Ethenyloxy)but-3-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethenyloxy)but-3-enenitrile is an organic compound with the molecular formula C6H7NO. It contains a nitrile group (-CN) and an ethenyloxy group (-OCH=CH2) attached to a but-3-ene backbone. This compound is of interest due to its unique structure, which combines both nitrile and ether functionalities, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: The compound can be synthesized by heating a halogenoalkane under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Nitriles can also be prepared by dehydrating amides using phosphorus (V) oxide (P4O10).
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain the desired nitrile.
Industrial Production Methods
Industrial production of 2-(Ethenyloxy)but-3-enenitrile typically involves large-scale reactions using the methods mentioned above, with optimized conditions to maximize yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the nitrile group can be converted to carboxylic acids or amides under specific conditions.
Reduction: Reduction of the nitrile group can yield primary amines. Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a metal catalyst.
Substitution: The ethenyloxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the ether group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Ethenyloxy)but-3-enenitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and ethers.
Industry: Used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Ethenyloxy)but-3-enenitrile involves its reactivity towards nucleophiles and electrophiles. The nitrile group can act as an electrophile, while the ethenyloxy group can participate in nucleophilic substitution reactions. These interactions are facilitated by the electron-withdrawing nature of the nitrile group and the electron-donating nature of the ether group.
Comparación Con Compuestos Similares
Similar Compounds
2-Butenenitrile: Similar structure but lacks the ethenyloxy group.
3-Butenenitrile: Similar structure but lacks the ethenyloxy group.
2-(Ethenyloxy)prop-2-enenitrile: Similar structure but with a different carbon backbone.
Uniqueness
2-(Ethenyloxy)but-3-enenitrile is unique due to the presence of both nitrile and ethenyloxy groups, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
2-ethenoxybut-3-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-3-6(5-7)8-4-2/h3-4,6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNMPDGRBKUJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C#N)OC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60822523 |
Source


|
| Record name | 2-(Ethenyloxy)but-3-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60822523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79929-67-2 |
Source


|
| Record name | 2-(Ethenyloxy)but-3-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60822523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one](/img/structure/B14414166.png)







![3-[2-(1-Ethoxyethoxy)ethoxy]prop-1-yne](/img/structure/B14414215.png)
![Methyl 1-[3,3-di(benzenesulfonyl)butyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14414221.png)

![(2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B14414225.png)

